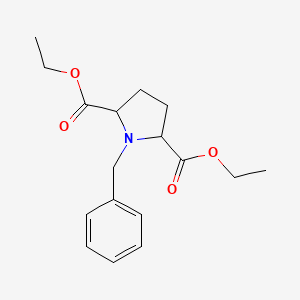

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Vue d'ensemble

Description

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It belongs to the pyrrolidine family and is commonly used in drug synthesis, catalysis, and molecular modeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the condensation of benzylamine with diethyl 2,5-dioxopentanoate under acidic conditions, followed by cyclization to form the pyrrolidine ring. The reaction is carried out in the presence of a suitable catalyst, such as iron(III) chloride, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is widely used in scientific research due to its unique chemical structure and biological activity. Some of its applications include:

Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

Catalysis: The compound is used as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Molecular Modeling: Its structure makes it a valuable tool in computational chemistry for modeling molecular interactions

Mécanisme D'action

The mechanism of action of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate include:

- Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

- N-benzylpyrrolidine-2,5-dicarboxylate

- Pyrrolidine-2,5-dicarboxylate derivatives .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration makes it particularly valuable in certain research applications where stereochemistry plays a crucial role.

Activité Biologique

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 303.37 g/mol

- CAS Number : 52321-06-9

This compound is characterized by a pyrrolidine ring with two ester groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound has shown potential in modulating the activity of certain neurotransmitter systems, particularly those related to epilepsy and seizure disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. It has been evaluated in various animal models for its efficacy against seizures:

- Maximal Electroshock (MES) Test : Demonstrated significant protective effects against induced seizures.

- Pentylenetetrazole (PTZ) Test : Showed effectiveness in preventing seizures induced by PTZ.

- 6-Hz Test : Exhibited activity against drug-resistant epilepsy models.

These findings suggest that the compound may be a candidate for the development of new anticonvulsant medications with a favorable safety profile .

Study Overview

A study published in the Journal of Medicinal Chemistry investigated the anticonvulsant properties of related compounds and their mechanisms. The results indicated that derivatives of this compound exhibited broad-spectrum anticonvulsant activity across multiple seizure models. Key findings included:

| Test Model | Efficacy | Remarks |

|---|---|---|

| MES | High | Effective in preventing tonic-clonic seizures. |

| PTZ | Moderate | Reduced seizure frequency significantly. |

| 6-Hz | High | Effective against drug-resistant epilepsy. |

The compound's favorable pharmacokinetic properties were also noted, including good permeability and metabolic stability .

ADME-Tox Profile

In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties revealed:

Propriétés

IUPAC Name |

diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSEIANLSWKPY-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.